Dimethyl 2,3-dicyanomaleate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35234-87-8 |
|---|---|
Molecular Formula |
C8H6N2O4 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
dimethyl (Z)-2,3-dicyanobut-2-enedioate |
InChI |
InChI=1S/C8H6N2O4/c1-13-7(11)5(3-9)6(4-10)8(12)14-2/h1-2H3/b6-5- |
InChI Key |
PHDJZLZYRJGQBP-WAYWQWQTSA-N |
Isomeric SMILES |
COC(=O)/C(=C(/C#N)\C(=O)OC)/C#N |
Canonical SMILES |
COC(=O)C(=C(C#N)C(=O)OC)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Dimethyl 2,3 Dicyanomaleate and Isomeric Butenedioates
Established Preparative Routes for Dimethyl 2,3-Dicyanomaleate
The synthesis of this compound, the (Z)-isomer, is most effectively achieved through the photochemical isomerization of its (E)-isomer, dimethyl 2,3-dicyanofumarate. nih.gov This process is typically carried out in a solvent such as dichloromethane. nih.gov The reaction is facilitated by the use of a photosensitizer, with benzophenone (B1666685) and 1,4-dicyanobenzene being common choices. nih.gov
Direct synthetic routes to dialkyl dicyanomaleates are less common than those for the corresponding fumarates. The primary approach involves the synthesis of the more stable (E)-isomer first, followed by isomerization to the desired (Z)-isomer. nih.gov
Comparative Syntheses and Isomerization Pathways of (E)- and (Z)-2,3-Dicyanobutenedioates
The synthesis of (E)- and (Z)-2,3-dicyanobutenedioates, specifically the dimethyl esters (fumarate and maleate), originates from common starting materials, with the (E)-isomer being the typical initial target due to its greater thermodynamic stability. nih.gov
A prevalent and efficient method for synthesizing dialkyl dicyanofumarates (the (E)-isomers) involves the use of alkyl cyanoacetates as precursors. nih.gov One notable pathway is the treatment of alkyl cyanoacetate (B8463686) with thionyl chloride (SOCl₂). nih.gov Another effective route utilizes alkyl bromo(cyano)acetates, which, when treated with potassium thiocyanate (B1210189) in aqueous acetonitrile, convert to the corresponding dialkyl dicyanofumarates. nih.gov
The table below summarizes and compares key synthetic routes to dialkyl dicyanofumarates ((E)-isomers).
Table 1: Comparative Synthetic Routes for Dialkyl Dicyanofumarates ((E)-Isomers)
| Starting Material | Reagents | Key Features | Reference |
|---|---|---|---|
| Alkyl Cyanoacetate | Thionyl Chloride (SOCl₂) | A convenient and common method. | nih.gov |
| Alkyl Bromo(cyano)acetate | Potassium Thiocyanate (KSCN) in aq. MeCN | Efficient conversion at room temperature. | nih.gov |
| Alkyl Bromo(cyano)acetate | Thiourea derivative, then Et₃N | Two-step process involving a carbene intermediate. | nih.gov |
Once the (E)-isomer, dimethyl 2,3-dicyanofumarate, is obtained, it can be converted to the (Z)-isomer, this compound. The most efficient method for this transformation is photochemical isomerization, as detailed in the previous section. nih.gov This isomerization allows for the selective preparation of the less stable (Z)-isomer from the more readily synthesized (E)-isomer, providing access to both stereoisomers for further applications. nih.gov
Strategies for Derivatization and Functionalization of this compound Analogs
This compound and its analogs are highly reactive and serve as versatile substrates for a variety of chemical transformations, leading to a diverse range of functionalized molecules. Their electron-deficient nature makes them excellent Michael acceptors and partners in cycloaddition reactions. nih.gov
Cycloaddition Reactions: Dialkyl dicyanofumarates and maleates readily participate in [2+2], [3+2], and [4+2] cycloaddition reactions. For instance, the reaction of dimethyl dicyanofumarate with dimethoxycarbene, generated in situ, yields a trans-configured tetramethoxycyclobutane and a 2,3-dihydrofuran (B140613) derivative. nih.gov With electron-rich 1,3-dipoles like thiocarbonyl S-methanides and azomethine ylides, both (E)- and (Z)-isomers undergo [3+2] cycloadditions to form five-membered heterocyclic rings, such as thiolanes. nih.gov
Michael Additions and Heterocyclization: As potent Michael acceptors, these compounds react smoothly with various N-nucleophiles, including ammonia (B1221849), primary and secondary amines, and hydrazine (B178648). d-nb.info The initial adducts can subsequently undergo elimination of hydrogen cyanide (HCN) and then engage in heterocyclization. d-nb.info For example, the reaction of diethyl dicyanofumarate with aqueous ammonia leads to the formation of an enamine, which can be further converted to a monoamide. d-nb.info
Redox Reactions: Dialkyl dicyanofumarates can also act as oxidizing agents. In reactions with β-aminothiols like cysteamine, they facilitate the formation of disulfides, alongside enamine-containing products. nih.gov
The derivatization capabilities are summarized in the table below.
Table 2: Derivatization Strategies for this compound and its Analogs
| Reaction Type | Reactant | Resulting Structure | Key Features | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | Dimethoxycarbene | Tetramethoxycyclobutane and Dihydrofuran | Stepwise reaction with nucleophilic carbenes. | nih.gov |
| [3+2] Cycloaddition | Thiocarbonyl S-methanides | Thiolanes | Formation of five-membered heterocycles. | nih.gov |
| Michael Addition | Ammonia / Amines | Enamines / Amides | Initial adduct formation followed by potential heterocyclization. | d-nb.info |
| Redox Reaction | β-Aminothiols | Disulfides | Acts as an oxidizing agent. | nih.gov |
These functionalization strategies highlight the synthetic utility of this compound and its isomers as precursors to complex carbo- and heterocyclic systems. The accessibility of both stereoisomers provides a powerful tool for mechanistic studies and the targeted synthesis of novel compounds. nih.gov
Reaction Chemistry and Mechanistic Investigations of Dimethyl 2,3 Dicyanomaleate
Cycloaddition Reactions of Dimethyl 2,3-Dicyanomaleate as a Dipolarophile and Dienophile
Cycloaddition reactions are concerted or stepwise processes that involve the formation of a cyclic molecule from two or more unsaturated molecules. This compound excels as a reactant in both [3+2] and [4+2] cycloadditions, serving as the 2π-electron component.
In [3+2] cycloadditions, a three-atom component (often referred to as a 1,3-dipole) reacts with a 2π-electron component (the dipolarophile) to form a five-membered ring. nih.govmdpi.com These reactions are a cornerstone for the synthesis of five-membered heterocycles. nih.gov The high electrophilicity of the double bond in this compound makes it an excellent partner for a wide range of three-atom components.
Modern synthetic methods, including those mediated by visible light, have expanded the scope of these reactions, allowing for the in situ generation of diazo species from precursors like N-tosylhydrazones, which then react with dipolarophiles. nih.gov
| Diazo Precursor | Dipolarophile | Product Type | Key Features |
| N-Tosylhydrazones | This compound | Pyrazoline | In situ generation of diazo compound. nih.gov |
| Diazoalkanes | This compound | Pyrazoline | Classical approach to pyrazoline synthesis. cam.ac.uk |
| Diazoalkanes | This compound | Cyclopropane (B1198618) | Formed via N₂ extrusion from an intermediate pyrazoline. nih.gov |
Thiocarbonyl ylides are sulfur-centered three-atom components that readily engage in [3+2] cycloaddition reactions with potent dipolarophiles to yield five-membered sulfur-containing heterocycles, such as tetrahydrothiophenes. researchgate.netacs.org The reaction with extremely electron-deficient alkenes like this compound has been a subject of detailed mechanistic studies. nih.govuzh.ch
Computational and experimental studies have shown that the cycloaddition of thiocarbonyl ylides to this compound can proceed through a stepwise mechanism rather than a concerted one. nih.govuzh.ch This is particularly true for sterically hindered thiocarbonyl ylides. The reaction is initiated by the formation of a C-C bond, leading to a highly polar, zwitterionic diradical intermediate. nih.gov The subsequent ring closure competes with rotations around the newly formed single bonds in this intermediate, which can lead to a loss of the initial stereochemical information and result in low stereoselectivity, producing a mixture of stereoisomeric tetrahydrothiophenes. nih.gov The non-stereoselective nature of the cycloaddition when using stereochemically pure dipolarophiles is a key indicator of this two-step mechanism involving a zwitterionic intermediate. uzh.ch
| Thiocarbonyl Ylide Source | Dipolarophile | Intermediate | Mechanism | Product |
| 2,5-Dihydro-1,3,4-thiadiazoles | This compound | Zwitterionic diradical nih.gov | Stepwise nih.govuzh.ch | Tetrahydrothiophene derivatives researchgate.net |
| 2,2,4,4-Tetramethyl-3-thioxocyclobutanone | Dimethyl dicyanomaleate | Zwitterionic uzh.ch | Stepwise uzh.ch | Mixture of stereoisomeric cycloadducts uzh.ch |
Azomethine ylides are nitrogen-based three-atom components that serve as valuable synthons for the construction of the pyrrolidine (B122466) ring system, a core structure in many biologically active alkaloids and pharmaceuticals. mdpi.comnih.gov The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is one of the most powerful and stereocontrolled methods for synthesizing these heterocycles. nih.gov
This compound, as a highly activated dipolarophile, reacts efficiently with azomethine ylides. These ylides can be generated through various methods, such as the thermal ring-opening of aziridines or the deprotonation of iminium ions derived from α-amino acids and aldehydes. nih.govpsu.edu The reaction typically proceeds with high regio- and diastereoselectivity, affording highly functionalized pyrrolidine derivatives that can bear up to four contiguous stereogenic centers. mdpi.com The electron-withdrawing groups of the dipolarophile activate it for the cycloaddition, making the reaction with even less reactive azomethine ylides feasible. nih.gov
| Azomethine Ylide Generation Method | Dipolarophile | Product | Significance |
| Thermal ring-opening of aziridines nih.gov | This compound | Polysubstituted Pyrrolidine | High stereocontrol. mdpi.com |
| Deprotonation of α-imino-esters mdpi.com | This compound | Polysubstituted Pyrrolidine | Access to complex heterocyclic frameworks. mdpi.com |
| Reaction of amines with aldehydes psu.edu | This compound | Polysubstituted Pyrrolidine | Versatile route to pyrrolidine core. nih.gov |
While many [3+2] cycloadditions are considered to be concerted, one-step processes, reactions involving highly polar reactants can proceed via stepwise mechanisms involving zwitterionic intermediates. nih.govnih.gov The use of extremely electron-deficient dipolarophiles like this compound makes the formation of such intermediates more likely. nih.govuzh.ch
The reaction between a nucleophilic three-atom component and the electrophilic this compound can favor an initial bond formation to create a zwitterionic intermediate, where positive and negative charges are separated. nih.gov The existence of these intermediates can be inferred from the reaction's stereochemical outcome; for instance, the formation of a mixture of stereoisomers from a single stereoisomer of the reactant points to an intermediate with rotatable bonds. uzh.chresearchgate.net DFT calculations have been employed to explore the energy surfaces of these reactions, sometimes successfully locating zwitterionic intermediates and showing that a two-step pathway is energetically favored over a concerted one. nih.govrsc.org In some cases, these proposed zwitterionic intermediates can be intercepted or "trapped" by other reagents present in the reaction mixture, providing further evidence for their existence. rsc.org
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). libretexts.orglibretexts.org The reaction rate is significantly enhanced when the dienophile is substituted with electron-withdrawing groups and the diene possesses electron-donating groups. masterorganicchemistry.comyoutube.com
Given its structure, featuring two cyano and two methoxycarbonyl groups, this compound is an exceptionally electron-poor and, therefore, a highly reactive dienophile. It readily participates in Diels-Alder reactions with a wide array of conjugated dienes, even those that are typically less reactive. The reaction proceeds to form substituted cyclohexene (B86901) derivatives. The concerted, single-step mechanism of the Diels-Alder reaction ensures a high degree of stereospecificity. libretexts.orglibretexts.org The utility of such powerful dienophiles extends to intramolecular Diels-Alder reactions and reactions with hetero-dienes, providing access to complex polycyclic and heterocyclic systems. williams.edusigmaaldrich.com
| Reaction Type | Diene | Dienophile | Key Feature | Product |
| Normal Electron-Demand Diels-Alder | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | This compound | High reactivity due to powerful electron-withdrawing groups on the dienophile. masterorganicchemistry.comyoutube.com | Substituted Cyclohexene |
| Hetero-Diels-Alder | Diene containing a heteroatom (e.g., N, O) | This compound | Synthesis of six-membered heterocyclic rings. sigmaaldrich.com | Heterocyclic Adduct |
[4+2] Cycloadditions (Diels-Alder Reactions)
Interactions with Activated Dienes and Diastereoselectivity
This compound is a potent dienophile in [4+2] cycloaddition reactions, particularly with activated dienes. Its electron-deficient nature, owing to the two cyano and two methoxycarbonyl groups, makes it highly reactive towards electron-rich dienes. The stereochemistry of the resulting cycloadducts is a key aspect of these reactions, with diastereoselectivity often being observed. The specific orientation of the substituents in the transition state dictates the stereochemical outcome of the reaction.
Stepwise vs. Concerted Mechanisms in [4+2] Cycloadditions
The mechanism of [4+2] cycloaddition reactions involving this compound can be either concerted or stepwise. rsc.orgresearchgate.net In a concerted mechanism, the two new sigma bonds are formed simultaneously in a single transition state. rsc.orgtsijournals.com This pathway is often favored in reactions with typical dienes and dienophiles. rsc.org
However, the presence of the strongly electron-withdrawing cyano groups in this compound can stabilize a zwitterionic or diradical intermediate, making a stepwise mechanism more plausible under certain conditions. researchgate.netnih.gov In a stepwise pathway, one sigma bond is formed first, leading to an intermediate which then cyclizes to form the final product. nih.gov Computational studies and experimental evidence, such as the observation of specific reaction pathways in intramolecular diyne + ene cycloadditions, have provided insights into the competition between these two mechanisms. nih.gov The energy difference between the concerted and stepwise pathways can be small, and factors such as the nature of the diene, solvent polarity, and temperature can influence which mechanism predominates. nih.gov
Carbene Addition Reactions and Subsequent Transformations
This compound readily undergoes reactions with carbenes. For instance, reaction with dimethoxycarbene, generated in situ, leads to the formation of a dihydrofuran adduct. nih.gov This initial adduct can then react further with an excess of the carbene. nih.gov The reaction of dimethyl dicyanofumarate, the E-isomer, with dimethoxycarbene yields a cyclopropane derivative which can rearrange to a dihydrofuran. In contrast, the reaction with this compound (the Z-isomer) can lead to the same products, suggesting the involvement of a zwitterionic intermediate that allows for rotation before cyclization. beilstein-journals.org
The type of carbene used also influences the outcome. While nucleophilic carbenes like dimethoxycarbene lead to cyclopropanation and subsequent rearrangement, the transfer of a bis(carbomethoxy)carbene from a sulfur ylide to diethyl dicyanofumarate results in a stable cyclopropane derivative. beilstein-journals.org
Michael Addition Reactions and Subsequent Heterocyclization Pathways
As a potent Michael acceptor, this compound reacts with a wide array of nucleophiles. beilstein-journals.orgresearchgate.net These Michael addition reactions are often the first step in a sequence leading to the formation of various heterocyclic compounds. beilstein-journals.org
The initial adducts formed from the Michael addition can undergo subsequent intramolecular reactions, such as cyclization, to form stable heterocyclic rings. For example, the reaction with 1,2-diamines can lead to the formation of perhydroquinoxaline derivatives. beilstein-journals.org Similarly, reaction with enolizable ketones like dimedone results in the formation of a 4H-pyran derivative through cyclization of the initial Michael adduct. beilstein-journals.org The reaction pathway involves the attack of an O-nucleophile onto one of the cyano groups. beilstein-journals.org
The versatility of this compound as a Michael acceptor is further demonstrated in its reactions with various N-nucleophiles, including ammonia (B1221849), primary and secondary amines, hydrazine (B178648), and carbohydrazides, which can also lead to subsequent heterocyclization. beilstein-journals.orgwhiterose.ac.uk
Single-Electron Transfer (SET) Processes and Redox Chemistry
This compound can participate in single-electron transfer (SET) processes due to its electron-deficient nature. beilstein-journals.org In such reactions, it acts as an electron acceptor. The spontaneity of a SET process can be predicted based on the redox potentials of the donor and acceptor molecules. sigmaaldrich.com
SET processes can initiate radical reactions. For instance, in some cycloaddition reactions, an initial SET from an electron-rich species to this compound can generate a radical ion pair. tsijournals.com This radical ion pair can then proceed through a stepwise mechanism to form the final product. The redox chemistry of related systems has been investigated using techniques like cyclic voltammetry to understand the electron transfer steps. researchgate.netmdpi.com The ability of this compound to act as an oxidizing agent in certain reactions, such as the synthesis of disulfides and diselenides, further highlights its role in redox processes. beilstein-journals.org
Other Nucleophilic and Electrophilic Reaction Modes
Beyond the well-defined cycloaddition and Michael addition pathways, this compound can engage in other nucleophilic and electrophilic interactions. While it primarily acts as an electrophile due to its electron-withdrawing groups, the reactivity of the cyano and ester functionalities can also be exploited. beilstein-journals.org
Nucleophilic attack can occur at the carbon atoms of the double bond (as in Michael additions), at the carbon atoms of the cyano groups, or at the carbonyl carbon of the ester groups. The specific site of attack depends on the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles can attack the carbon-carbon double bond. youtube.comyoutube.com
The selenium atom in related thiaselenole compounds has been shown to act as an electrophilic center, undergoing attack by nucleophiles. mdpi.com While not a direct reaction of this compound, this illustrates the diverse reactivity patterns possible in related systems with electrophilic centers. The character of radicals, whether nucleophilic or electrophilic, can be influenced by substituents, as seen in the differing reactivity of •CF2H and •CF3 radicals. nih.gov
Computational and Theoretical Studies on Dimethyl 2,3 Dicyanomaleate Reactivity
Density Functional Theory (DFT) Investigations of Reaction Mechanisms, Transition States, and Energy Profiles
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction pathways involving dimethyl 2,3-dicyanomaleate. DFT calculations allow for the detailed exploration of potential energy surfaces, enabling the identification of transition states and the determination of activation energies for various elementary steps. tyut.edu.cnrsc.org This information is crucial for understanding the kinetics and thermodynamics of a reaction.
For instance, in the context of cycloaddition reactions, DFT studies have been instrumental in mapping out the energy profiles for both concerted and stepwise mechanisms. nih.govpku.edu.cn These calculations can pinpoint the structures of transition states, revealing the degree of bond formation and breaking at these critical points along the reaction coordinate. researchgate.net By comparing the activation barriers of different possible pathways, a prediction can be made about the most likely reaction mechanism. mdpi.com
Molecular Electron Density Theory (MEDT) for Understanding Reactivity Principles
The Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, emphasizing the role of electron density changes in driving chemical reactions. nih.govresearchgate.net This theory posits that the capacity for electron density to change, rather than molecular orbital interactions, is the primary determinant of molecular reactivity. nih.goveuropa.eu
Within the MEDT framework, the reactivity of this compound is analyzed by examining the changes in electron density along the reaction path. researchgate.net This approach provides a rigorous quantum chemical understanding of experimental outcomes. nih.gov For example, in cycloaddition reactions, MEDT can be used to explain the polarity of the reaction and predict the flow of electron density between the reacting species. scielo.org.mx
The analysis of the global electron density transfer (GEDT) at the transition state is a key feature of MEDT. A significant GEDT value often indicates a polar mechanism, which can favor the formation of zwitterionic intermediates. luisrdomingo.commdpi.com MEDT studies have challenged classical explanations of reaction mechanisms, suggesting that many reactions previously considered concerted are, in fact, non-concerted, proceeding through sequential bond formation. europa.eu
Characterization and Energetics of Zwitterionic and Diradical Intermediates
A central question in many reactions of this compound is the nature of the intermediates involved. Computational studies have been pivotal in characterizing and determining the energetics of potential zwitterionic and diradical intermediates. nih.gov
In cycloaddition reactions, the possibility of a stepwise mechanism proceeding through a zwitterionic intermediate is often considered, especially when there are strong polar interactions between the reactants. nih.gov DFT calculations can be employed to locate and characterize the geometry and electronic structure of these zwitterionic species. The stability of such intermediates is a critical factor in determining whether a reaction will follow a stepwise or a concerted path. mdpi.comresearchgate.net
Similarly, the potential for diradical intermediates can be explored. While polar interactions often disfavor diradical pathways, computational methods can assess the relative energies of diradical and zwitterionic intermediates to determine the more plausible reaction course. nih.gov The presence or absence of these intermediates has profound implications for the stereochemical outcome of the reaction.
Theoretical Predictions of Stereoselectivity and Regioselectivity in Synthetic Transformations
Computational chemistry provides a powerful platform for predicting the stereoselectivity and regioselectivity of reactions involving this compound. By calculating the energy barriers for the formation of different stereoisomers or regioisomers, chemists can anticipate the major product of a reaction.
For example, in Diels-Alder reactions, DFT calculations can be used to determine the relative activation energies of the endo and exo transition states, thereby predicting the stereochemical outcome. The analysis of frontier molecular orbitals (FMOs) and secondary orbital interactions can provide a qualitative understanding of the observed selectivity, which can then be quantified by the calculated energy differences.
In cases of regioselectivity, such as in 1,3-dipolar cycloadditions, computational models can evaluate the different possible modes of addition. By comparing the activation energies for the formation of different regioisomeric products, the preferred orientation of the reactants can be determined. These theoretical predictions are invaluable for designing synthetic strategies that lead to the desired product with high selectivity.
Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation and Structural Analysis in Dimethyl 2,3 Dicyanomaleate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Detection
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time and for the detection of transient intermediates. By tracking the changes in the chemical environment of atomic nuclei, typically ¹H and ¹³C, researchers can gain a quantitative understanding of reaction kinetics and pathways.
In the study of reactions involving compounds structurally similar to dimethyl 2,3-dicyanomaleate, such as dimethyl maleate (B1232345) and dimethyl acetylenedicarboxylate (B1228247), NMR has proven to be invaluable. For instance, the two-step hydrogenation of dimethyl acetylenedicarboxylate to dimethyl maleate and subsequently to dimethyl succinate (B1194679) can be monitored in situ. d-nb.info Zero-field NMR has been utilized to observe the formation of hyperpolarized dimethyl maleate, followed by the sharp increase in signals corresponding to dimethyl succinate as the initial reactant is consumed. d-nb.info This allows for the differentiation and quantification of reactants, intermediates, and products throughout the reaction.
Similarly, in the ammonolysis of dimethyl maleate, ¹H NMR spectroscopy is used to determine the conversion of the starting material and the yield of the resulting amide products. researchgate.net The disappearance of the signals for dimethyl maleate and the appearance of new peaks corresponding to the amide products provide a clear picture of the reaction's progression. researchgate.net For the analysis of this compound, one would expect to monitor the signals of the methyl protons and the quaternary carbons of the double bond to track its transformation into various adducts or derivatives.
Table 1: Illustrative ¹H NMR Chemical Shifts for Reaction Monitoring of Related Diesters
| Compound | Functional Group | Illustrative ¹H Chemical Shift (ppm) | Solvent |
|---|---|---|---|
| Dimethyl maleate | =CH | 6.28 | CDCl₃ |
| OCH₃ | 3.75 | CDCl₃ | |
| Dimethyl fumarate (B1241708) | =CH | 6.84 | CDCl₃ |
| OCH₃ | 3.79 | CDCl₃ | |
| Dimethyl succinate | -CH₂- | 2.63 | CDCl₃ |
This table is illustrative and based on standard data for related compounds to demonstrate the application of NMR in reaction monitoring.
Mass Spectrometry Techniques in Product Identification and Mechanistic Probes
Mass spectrometry (MS) is a critical analytical tool for the identification of reaction products and for gaining insights into reaction mechanisms by detecting and characterizing charged species. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which allows for the determination of elemental compositions of unknown products.
In research involving cycloaddition reactions, a common reaction type for electron-deficient alkenes like this compound, MS is used to confirm the mass of the expected products. For example, in the study of cycloaddition reactions of nitrile oxides to polyunsaturated rings, electrospray ionization mass spectrometry (ESI-MS) is employed to establish the structure of the resulting adducts. d-nb.info Similarly, in studies of laser printer emissions, thermal desorption gas chromatography/mass spectrometry (TDGC/MS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS) were used to identify and confirm the structure of 2,3-dimethyl-2,3-diisobutyl succinonitrile, a complex nitrile-containing compound. nih.govresearchgate.net
For this compound, MS would be instrumental in identifying the products of its reactions with various reagents, such as dienes in Diels-Alder reactions or with nucleophiles. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information about the synthesized molecules.
Table 2: Application of Mass Spectrometry in the Analysis of Nitrile-Containing Compounds
| Analytical Technique | Application | Compound Type Studied | Reference |
|---|---|---|---|
| ESI-MS | Product structure establishment | Cycloaddition adducts of nitrile oxides | d-nb.info |
| TDGC/MS | Identification of volatile compounds | 2,3-Dimethyl-2,3-diisobutyl succinonitrile | nih.govresearchgate.net |
X-ray Crystallography in Structural Determination of this compound Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details, which are crucial for the unambiguous structural elucidation of novel compounds.
While a crystal structure for this compound itself is not found in the provided search results, the technique is extensively used for its derivatives and related compounds. For instance, the crystal structures of dimethyl fumarate and its protonated species have been determined, revealing details about their molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.gov In another example, the structure of a highly substituted cyclobutane (B1203170) derivative formed from a reaction involving dimethyl diazomalonate was elucidated using single-crystal X-ray crystallography. nih.gov For any new crystalline derivative of this compound, X-ray crystallography would be the gold standard for confirming its molecular structure, including the stereochemistry of any newly formed chiral centers.
Table 3: Illustrative Crystallographic Data for a Related Diester
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |
|---|
Application of Other Spectroscopic Methods (e.g., UV-Vis, IR) in Fundamental Studies
Other spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide fundamental information about the electronic structure and functional groups present in a molecule.
Infrared (IR) Spectroscopy is used to identify the characteristic vibrations of functional groups. For this compound, the IR spectrum would be expected to show strong absorption bands for the nitrile (C≡N) and ester carbonyl (C=O) groups. The exact positions of these bands can provide information about the electronic environment of these groups. For comparison, the IR spectrum of dimethyl fumarate shows a characteristic C=O stretching vibration around 1724 cm⁻¹. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are related to the extent of conjugation in the molecule. For this compound, the presence of the dicyano-substituted double bond conjugated with the ester groups would result in characteristic UV absorptions. Studies on related compounds, such as dimethyl fumarate, have utilized UV-Vis spectroscopy to characterize the molecule, with a reported λmax of 210 nm. impactfactor.org Any reaction that alters the conjugation of the system would be expected to produce a noticeable shift in the UV-Vis spectrum.
Table 4: Characteristic Spectroscopic Data for Functional Groups in Related Compounds
| Spectroscopic Method | Functional Group | Characteristic Wavenumber/Wavelength | Compound Example | Reference |
|---|---|---|---|---|
| IR Spectroscopy | C=O Stretch | ~1724 cm⁻¹ | Dimethyl fumarate | nih.gov |
| UV-Vis Spectroscopy | π → π* transition | 210 nm | Dimethyl fumarate | impactfactor.org |
Synthetic Utility and Emerging Applications of Dimethyl 2,3 Dicyanomaleate
Dimethyl 2,3-Dicyanomaleate as a Versatile Building Block in Complex Molecule Synthesis
The inherent reactivity of this compound makes it a powerful tool for the synthesis of intricate molecular architectures. The electron-withdrawing nature of its cyano and ester groups activates the double bond for a variety of nucleophilic addition and cycloaddition reactions. This has been exploited in the synthesis of numerous complex natural products and their analogues. The strategic placement of multiple reactive sites within a compact framework allows for sequential and controlled bond-forming events, leading to the efficient construction of stereochemically rich and functionally dense molecules.
Facilitation of Diverse Heterocyclic System Formation
This compound has proven to be an invaluable precursor for the synthesis of a broad spectrum of heterocyclic compounds. Its reactions with various dinucleophiles, such as hydrazines, hydroxylamine (B1172632), and amidines, provide direct routes to five- and six-membered heterocycles. For instance, the reaction with hydrazine (B178648) derivatives can yield highly substituted pyrazole (B372694) derivatives, while its reaction with hydroxylamine can lead to the formation of isoxazoles. Furthermore, its ability to participate in [4+2] and [3+2] cycloaddition reactions has been widely utilized to construct complex fused and bridged heterocyclic systems, which are prevalent scaffolds in many biologically active compounds. The versatility of this compound in heterocyclic synthesis is a testament to its role as a key synthon in medicinal and materials chemistry. researchgate.netsemanticscholar.orgdntb.gov.uaresearchgate.net
| Reactant | Resulting Heterocycle |
| Hydrazine Derivatives | Pyrazoles |
| Hydroxylamine | Isoxazoles |
| Amidines | Pyrimidines |
| Thiourea | Thiazoles |
Synthesis of Polyfunctionalized Cyclopropane (B1198618) and Cyclohexane (B81311) Derivatives
The electron-deficient double bond of this compound is highly susceptible to nucleophilic attack, making it an excellent Michael acceptor. This property has been extensively used in the synthesis of highly functionalized cyclopropane derivatives through reactions with ylides or other suitable three-membered ring precursors. The resulting cyclopropanes bear multiple electron-withdrawing groups, rendering them valuable intermediates for further synthetic transformations.
Moreover, this compound readily participates in Diels-Alder reactions with a variety of dienes to afford highly substituted cyclohexane derivatives. The high dienophilicity of this compound ensures good yields and often high stereoselectivity in these [4+2] cycloadditions. The resulting cyclohexanes, adorned with cyano and ester functionalities, serve as versatile platforms for the synthesis of complex carbocyclic frameworks.
Role in Polymerization Chemistry and Related Processes
The electron-accepting nature of this compound has led to its exploration in the field of polymerization. It can act as a comonomer in radical and anionic polymerization processes, leading to the formation of polymers with tailored electronic properties. The incorporation of the dicyanomaleate unit into a polymer backbone can significantly influence its thermal stability, solubility, and optical and electronic characteristics. For example, radical polymerization of sterically hindered butadienes has been successfully achieved in the nanochannels of porous coordination polymers, where the unfavorable termination reactions are suppressed. rsc.org This has opened avenues for creating novel polymeric materials with potential applications in electronics and photonics.
Current and Potential Applications in Advanced Materials Science
The unique electronic properties of this compound have positioned it as a key component in the development of advanced materials with novel functionalities.
This compound is a potent electron acceptor, readily forming charge-transfer (CT) complexes with a wide range of electron-donating molecules. acs.orgaps.orgmdpi.comscienceopen.com These CT complexes often exhibit interesting photophysical and electronic properties, including intense coloration and enhanced electrical conductivity. The study of these complexes provides fundamental insights into intermolecular interactions and has led to the development of materials with potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Furthermore, the interaction of this compound with paramagnetic metal complexes can lead to the formation of molecule-based magnetic materials. acs.org The resulting charge-transfer salts can exhibit cooperative magnetic phenomena, such as ferromagnetism, making them promising candidates for applications in data storage and spintronics. acs.org
| Electron Donor | Resulting Property | Potential Application |
| Aromatic Hydrocarbons | Intense Coloration | Organic Pigments |
| Ferrocene Derivatives | Electrical Conductivity | Organic Conductors |
| Paramagnetic Metal Complexes | Ferromagnetism | Data Storage |
The functional groups present in this compound allow for its covalent incorporation into various polymeric and nanostructured materials. By grafting it onto polymer chains or incorporating it into the backbone of conjugated polymers, materials with enhanced electron-accepting capabilities can be designed. This strategy is being explored for the development of improved n-type semiconductor materials for organic solar cells and other optoelectronic devices. Moreover, the ability of this compound to functionalize the surface of nanomaterials, such as carbon nanotubes and graphene, opens up possibilities for tuning their electronic properties and creating novel hybrid materials with synergistic functionalities.
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Contributions to Organic Chemistry
Dimethyl 2,3-dicyanomaleate has established itself as a versatile and highly reactive building block in synthetic organic chemistry. Its significance stems from the pronounced electron-deficient character of its central carbon-carbon double bond, which is flanked by four electron-withdrawing groups—two cyano and two methoxycarbonyl moieties. This electronic feature is the primary driver of its reactivity, making it an exceptional electrophile and a potent component in a variety of chemical transformations.
Key research findings highlight its utility as a powerful dienophile and dipolarophile in cycloaddition reactions. It readily participates in [3+2] cycloadditions with diazo compounds to furnish highly functionalized pyrazoles or cyclopropanes, depending on the specific structure of the diazo compound and reaction conditions. researchgate.netbeilstein-journals.org Molecular Electron Density Theory (MEDT) studies have provided a deeper understanding of these reactions, confirming a polar, zwitterionic-type mechanism and explaining the observed stereoselectivity. mdpi.comscielo.org.mx Furthermore, its role in [4+2] cycloadditions (Diels-Alder reactions) allows for the construction of complex cyclic and bicyclic systems that are otherwise difficult to access.
The compound's electrophilicity has also been harnessed in the synthesis of a diverse array of heterocyclic compounds. Reactions with various dinucleophiles, such as 1,2-diamines, lead to the formation of important heterocyclic scaffolds like quinoxalines. beilstein-journals.org Its application extends to multicomponent reactions (MCRs), where its ability to engage with multiple reactants in a single step provides an efficient pathway to molecular complexity. nih.gov The reactivity of this compound with carbenes has also been explored, leading to dihydrofuran adducts. nih.gov Collectively, these findings underscore the compound's contribution to the synthetic chemist's toolkit as a reliable precursor for generating a wide range of carbocyclic and heterocyclic structures.
Identification of Unexplored Reactivity Patterns and Transformative Potentials
Despite the extensive investigation into its polar and pericyclic reactivity, several avenues involving this compound remain underexplored. The majority of current literature focuses on its behavior as an electrophile in ionic reactions. There is considerable potential in exploring its reactivity under radical-mediated conditions. The electron-deficient nature of the double bond could make it an excellent radical acceptor in conjugate addition reactions, opening new pathways for C-C bond formation.
Furthermore, the initial formation of unstable intermediates, such as the dihydrofuran adduct observed in reactions with dimethoxycarbene, hints at the potential for designing novel cascade reactions. nih.gov By carefully selecting reaction partners and conditions, it may be possible to intercept such transient species to trigger subsequent intramolecular transformations, leading to highly complex molecular architectures in a single, efficient operation. The development of such controlled cascade sequences represents a significant area for future research that could transform the compound from a simple building block into a sophisticated linchpin for complex synthesis. Another area with transformative potential is its use in photochemical reactions, where light absorption could unlock unique cycloaddition pathways or rearrangements not accessible under thermal conditions.
Prospects for Catalytic and Asymmetric Syntheses Involving this compound
A significant frontier for future research is the development of catalytic and, particularly, asymmetric syntheses utilizing this compound. The prochiral nature of its double bond makes it an ideal substrate for enantioselective transformations. While palladium-catalyzed asymmetric reactions have been successfully developed for structurally similar substrates, demonstrating the feasibility of achieving high enantioselectivity, specific applications to this compound are not yet widely reported. organic-chemistry.orgnih.govfigshare.com
The development of chiral catalysts—both metal-based and organocatalytic—for promoting enantioselective reactions with this substrate would be a major advance. Key target reactions include:
Asymmetric Michael Additions: The conjugate addition of nucleophiles to the electron-poor double bond, guided by a chiral catalyst, could provide access to a wide range of chiral molecules with high enantiomeric excess.
Asymmetric Cycloadditions: Enantioselective [4+2], [3+2], and [2+2] cycloadditions would enable the direct synthesis of complex chiral cyclic frameworks.
Catalytic Desymmetrization: For reactions that produce an initially symmetrical adduct, a subsequent catalytic desymmetrization step could be envisioned. nih.gov
Success in this area would elevate the utility of this compound from a tool for constructing complex achiral molecules to a valuable starting material for the synthesis of enantiomerically pure compounds, which are of paramount importance in medicinal chemistry and materials science.
Future Expansion into Functional Materials and Supramolecular Chemistry
The unique electronic and structural properties of this compound make it a highly promising candidate for applications in materials science and supramolecular chemistry. Its strong electron-accepting capability, a consequence of the four electron-withdrawing groups, has already been shown to facilitate the formation of charge-transfer (CT) complexes with electron-donating molecules like metallocenes, which exhibit interesting magnetic properties. beilstein-journals.org
Future expansion in this domain could focus on several key areas:
Organic Electronics: As a potent electron acceptor, it could be incorporated as a building block into larger conjugated systems to create n-type organic semiconductors for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The principles governing CT complex formation are well-established and could guide the design of new materials. tubitak.gov.trnih.govmdpi.com
Supramolecular Assembly: The molecule possesses multiple potential coordination sites (the nitrogen atoms of the cyano groups and the oxygen atoms of the ester groups). This functionality could be exploited for the construction of sophisticated supramolecular architectures, such as metal-organic frameworks (MOFs) or coordination polymers.
Functional Polymers: this compound could serve as a functional monomer for polymerization reactions. The resulting polymers would feature a high density of polar, electron-withdrawing groups along the backbone, potentially leading to materials with unique dielectric properties, high thermal stability, or specific affinities for certain molecules, making them suitable for sensor applications.
Exploring these avenues would bridge the gap between its traditional use in organic synthesis and the cutting-edge field of functional materials, unlocking new applications for this versatile compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
